1-Amino-4-methyl-1H-imidazole-2-thiol
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Overview
Description
1-Amino-4-methyl-1H-imidazole-2-thiol is a heterocyclic compound that contains both an amino group and a thiol group attached to an imidazole ring
Mechanism of Action
Target of Action
The primary target of 1-Amino-4-methyl-1H-imidazole-2-thiol is the enzyme α-glucosidase . This enzyme plays a key role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose. By inhibiting α-glucosidase, the compound can potentially manage conditions like Type 2 Diabetes Mellitus (T2DM) by controlling postprandial hyperglycemia .
Mode of Action
This compound interacts with its target, α-glucosidase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of complex carbohydrates into glucose, thus reducing the rise in blood glucose levels after meals .
Biochemical Pathways
The compound affects the carbohydrate metabolism pathway by inhibiting the action of α-glucosidase . This enzyme is responsible for breaking down complex carbohydrates into glucose in the small intestine. By inhibiting this enzyme, the compound slows down carbohydrate digestion, leading to a slower and lower rise in blood glucose levels after meals .
Result of Action
The inhibition of α-glucosidase by this compound leads to a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . This can help manage blood glucose levels in individuals with T2DM .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the imidazole derivative.
Cellular Effects
Imidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-methyl-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylimidazole with thiourea in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-methyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
1-Amino-4-methyl-1H-imidazole-2-thiol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological thiol-disulfide exchange reactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Mercaptoimidazole: Similar in structure but lacks the amino group.
4-Methylimidazole: Lacks both the amino and thiol groups.
1-Aminoimidazole: Lacks the methyl and thiol groups.
Uniqueness: 1-Amino-4-methyl-1H-imidazole-2-thiol is unique due to the presence of both amino and thiol groups on the imidazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-amino-5-methyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-2-7(5)4(8)6-3/h2H,5H2,1H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMKLSGFDJHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=S)N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494282 |
Source
|
Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16163-48-7 |
Source
|
Record name | 1-Amino-4-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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